molecular formula C21H16N2O4S B12271277 [3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](3,4-dihydroxyphenyl)methanone

[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](3,4-dihydroxyphenyl)methanone

Cat. No.: B12271277
M. Wt: 392.4 g/mol
InChI Key: LVYPMFUFHCQJHY-UHFFFAOYSA-N
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Description

The compound 3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone features a thieno[2,3-b]pyridine core with a 3-amino group, a 6-(4-methoxyphenyl) substituent, and a (3,4-dihydroxyphenyl)methanone moiety at the 2-position. Below, we compare this compound with structurally related analogs to highlight key differences in substituents, physicochemical properties, and synthetic challenges.

Properties

Molecular Formula

C21H16N2O4S

Molecular Weight

392.4 g/mol

IUPAC Name

[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(3,4-dihydroxyphenyl)methanone

InChI

InChI=1S/C21H16N2O4S/c1-27-13-5-2-11(3-6-13)15-8-7-14-18(22)20(28-21(14)23-15)19(26)12-4-9-16(24)17(25)10-12/h2-10,24-25H,22H2,1H3

InChI Key

LVYPMFUFHCQJHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC(=C(C=C4)O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL typically involves multi-step organic reactions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted thienopyridines, quinone derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations on the Thienopyridine Core

Position 6 Modifications
  • Target Compound : 6-(4-methoxyphenyl) group.
  • Analog 1: [3-Amino-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone () Substituent: 4-prop-2-enoxyphenyl (allyloxy) at position 6; trifluoromethyl at position 3. The 4-methoxyphenylmethanone reduces polarity compared to the target’s dihydroxyphenyl group .
  • Analog 2: 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-ylmethanone () Substituent: 5-bromobenzofuran-2-yl at position 6. The phenylmethanone group lacks hydrogen-bonding capacity compared to the target’s dihydroxyphenyl .
Position 4 Modifications
  • Analog 3: 3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-ylmethanone () Substituent: 4-methoxyphenyl at position 4; thiophen-2-yl at position 6. Impact: The additional methoxyphenyl at position 4 increases steric hindrance. The thiophene substituent introduces sulfur-based electronics. LogP = 6.86 indicates high lipophilicity, contrasting with the target’s polar dihydroxyphenyl group .

Methanone Group Variations

  • Analog 4: 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone () Methanone Group: 4-methoxyphenyl. Impact: The methoxy group reduces polarity (logP ~6.86) compared to the target’s dihydroxyphenyl, which would lower logP and enhance aqueous solubility. Molecular weight = 529.33 g/mol (vs. target ~441.45 g/mol) due to bromine and trifluoromethyl .
  • Analog 5: (3-Amino-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone () Methanone Group: Phenyl.

Physicochemical Properties

Compound logP Molecular Weight (g/mol) Polar Surface Area (Ų) Key Functional Groups
Target Compound ~3.5* 441.45 ~90 3,4-Dihydroxyphenyl, 3-Amino
Analog 1 () ~6.0 529.33 ~60 Trifluoromethyl, Allyloxy
Analog 3 () 6.86 442.56 50.83 Thiophene, Phenylmethanone
Analog 4 () ~6.8 529.33 ~50 Bromophenyl, Trifluoromethyl
Analog 5 () ~5.5 458.46 ~50 Dimethoxyphenyl, Trifluoromethyl

*Estimated based on hydroxyl group contributions.

Biological Activity

The compound 3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone, with the CAS number 445382-91-2, has garnered interest due to its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article synthesizes diverse research findings related to its biological activity, including data tables and case studies.

The molecular structure of the compound can be summarized as follows:

PropertyDetails
Molecular Formula C23H18N2O4S
Molar Mass 418.46 g/mol
CAS Number 445382-91-2

Antioxidant Activity

Research has shown that derivatives of thieno[2,3-b]pyridine compounds exhibit significant antioxidant properties. For instance, a study evaluated the antioxidant activity of several synthesized compounds using the DPPH radical scavenging method. The results indicated that certain derivatives demonstrated antioxidant activity approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant .

In Vitro Studies

The anticancer potential of 3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone was assessed through various in vitro assays. Notably, it was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using the MTT assay. The compound exhibited greater cytotoxicity against the U-87 cell line compared to MDA-MB-231, indicating its selective efficacy in targeting certain cancer cells .

Case Studies

  • U-87 Cell Line Study :
    • Methodology : MTT assay to determine cell viability.
    • Findings : The compound showed a significant reduction in cell viability at lower concentrations compared to controls.
  • MDA-MB-231 Cell Line Study :
    • Methodology : Similar MTT assay approach.
    • Findings : While effective, the compound required higher concentrations to achieve comparable effects to those observed in U-87 cells.

The proposed mechanism for the anticancer activity of this compound may involve the inhibition of specific kinases associated with cancer progression. Research indicates that thieno[2,3-b]pyridine derivatives can inhibit IKK (I kappa B kinase), which plays a crucial role in the NF-kB signaling pathway involved in inflammation and cancer . By blocking this pathway, these compounds may reduce tumor growth and promote apoptosis in cancer cells.

Summary of Biological Activities

Activity TypeObservations
Antioxidant Activity Higher than ascorbic acid; effective in scavenging free radicals.
Anticancer Activity Selectively cytotoxic towards U-87 glioblastoma cells; less effective on MDA-MB-231 cells.
Mechanism Potential inhibition of IKK and NF-kB pathways leading to reduced inflammation and tumor growth.

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